3-Phenylpyrazole

Description

The exact mass of the compound 3-Phenyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

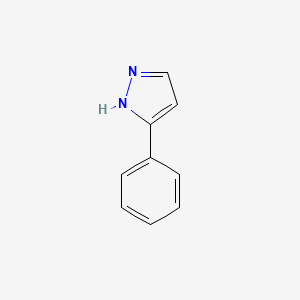

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDUIFSDODUDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179320 | |

| Record name | Pyrazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2458-26-6 | |

| Record name | 3-Phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2458-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002458266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylpyrazole from Acetophenone and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenylpyrazole from acetophenone (B1666503) and hydrazine (B178648), a key reaction in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental procedures, and quantitative data to support research and development in medicinal chemistry and process development.

Introduction

Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The 3-phenylpyrazole scaffold, in particular, is a privileged structure found in numerous therapeutic agents. The synthesis of this key intermediate from readily available starting materials like acetophenone and hydrazine is a topic of significant interest. This guide will focus on a robust and widely utilized two-step synthetic pathway involving the formation of an enaminone intermediate followed by cyclization.

Reaction Mechanism and Pathway

The synthesis of 3-phenylpyrazole from acetophenone and hydrazine typically proceeds through a two-step sequence:

-

Formation of an Enaminone Intermediate: Acetophenone is first condensed with a formylating agent, most commonly N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an intermediate enaminone, 1-phenyl-3-(dimethylamino)prop-2-en-1-one. This reaction is a type of Knoevenagel condensation.[1]

-

Cyclization with Hydrazine: The enaminone intermediate is then reacted with hydrazine hydrate (B1144303). The hydrazine undergoes a condensation reaction with the ketone and a nucleophilic attack on the enamine, leading to the formation of the pyrazole ring through cyclization and subsequent elimination of dimethylamine (B145610) and water.[2][3]

The overall reaction pathway is depicted below:

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 3-phenylpyrazole and its derivatives under various conditions, primarily adapted from flow chemistry methodologies which can be translated to batch processes.[4]

| Entry | Starting Acetophenone | Reagent 1 (Step 1) | Reagent 2 (Step 2) | Solvent | Temperature (Step 1/Step 2) | Yield (%) |

| 1 | Acetophenone | 2 equiv. DMF-DMA | 3 equiv. Hydrazine Hydrate | DMF | 170°C / 150°C | 85 |

| 2 | 4'-Chloroacetophenone | 2 equiv. DMF-DMA | 3 equiv. Hydrazine Hydrate | DMF | 170°C / 150°C | 92 |

| 3 | 4'-Bromoacetophenone | 2 equiv. DMF-DMA | 3 equiv. Hydrazine Hydrate | DMF | 170°C / 150°C | 95 |

| 4 | 4'-Fluoroacetophenone | 2 equiv. DMF-DMA | 3 equiv. Hydrazine Hydrate | DMF | 170°C / 150°C | 89 |

| 5 | 4'-Methylacetophenone | 2 equiv. DMF-DMA | 3 equiv. Hydrazine Hydrate | DMF | 170°C / 150°C | 82 |

| 6 | 4'-Methoxyacetophenone | 2 equiv. DMF-DMA | 3 equiv. Hydrazine Hydrate | DMF | 170°C / 150°C | 78 |

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of 3-phenylpyrazole.

Two-Step Synthesis in a Batch Process

This protocol is adapted from established methodologies for the synthesis of pyrazoles from ketones.[4][5]

Step 1: Synthesis of 1-phenyl-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

-

To a solution of acetophenone (1.20 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol).

-

The reaction mixture is heated to 120-130°C and stirred for 2-4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Phenylpyrazole

-

The crude enaminone intermediate from Step 1 is dissolved in ethanol (B145695) (30 mL).

-

Hydrazine hydrate (1.50 g, 30 mmol) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux (approximately 80°C) and stirred for 4-6 hours.

-

The reaction is monitored by TLC for the disappearance of the enaminone.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

-

The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3-phenylpyrazole.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of 3-phenylpyrazole is outlined below.

Conclusion

The two-step synthesis of 3-phenylpyrazole from acetophenone via an enaminone intermediate is an efficient and versatile method. The provided protocols and quantitative data offer a solid foundation for the laboratory-scale production of this important heterocyclic compound. This guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable preparation of 3-phenylpyrazole and its derivatives for further investigation and application.

References

- 1. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]

- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. galchimia.com [galchimia.com]

- 5. researchgate.net [researchgate.net]

3-Phenyl-1H-pyrazole chemical properties and structure

An In-depth Technical Guide on 3-Phenyl-1H-pyrazole: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, 3-Phenyl-1H-pyrazole is a significant heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural features and reactivity make it a valuable scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, and common experimental protocols.

Chemical Properties

The fundamental chemical and physical properties of 3-Phenyl-1H-pyrazole are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol [1][2] |

| CAS Number | 2458-26-6[1][2][3] |

| Appearance | Solid[1] |

| Boiling Point | 314 °C (lit.)[3] |

| Solubility | Sparingly soluble in water[1] |

| IUPAC Name | 5-phenyl-1H-pyrazole[2] |

| SMILES | C1=CC=C(C=C1)C2=CC=NN2[2] |

| InChI Key | OEDUIFSDODUDRK-UHFFFAOYSA-N[2] |

Chemical Structure

3-Phenyl-1H-pyrazole is an aromatic heterocyclic compound featuring a five-membered pyrazole (B372694) ring attached to a phenyl group. The pyrazole ring contains two adjacent nitrogen atoms. The presence of both the phenyl group and the pyrazole moiety contributes to its chemical stability and diverse reactivity. It is used as a key intermediate in the synthesis of various active compounds, including pharmaceuticals and agrochemicals.[1]

Experimental Protocols

The synthesis and characterization of 3-Phenyl-1H-pyrazole and its derivatives are standard procedures in organic chemistry labs. Below are outlines of common experimental protocols.

Synthesis of 3-Phenyl-1H-pyrazole

A common and efficient method for the synthesis of 3-Phenyl-1H-pyrazole involves a two-step process starting from acetophenone (B1666503) and hydrazine (B178648).[4] This process includes a Knoevenagel condensation followed by a cyclization reaction.[4] Optimized procedures have reported total yields of up to 80%.[4]

Materials:

-

Acetophenone

-

Hydrazine

-

Solvent (e.g., ethanol)

-

Acid or base catalyst

Procedure:

-

Knoevenagel Condensation: Acetophenone is reacted with hydrazine in a suitable solvent. This step typically requires a catalyst to facilitate the condensation reaction, leading to the formation of an intermediate hydrazone.

-

Cyclization: The intermediate is then heated, often in the presence of an acid or base, to induce cyclization and the formation of the pyrazole ring.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction or filtration. Further purification is achieved by recrystallization or column chromatography on silica (B1680970) gel.

Analytical Characterization

The structural confirmation of synthesized 3-Phenyl-1H-pyrazole and its derivatives is typically achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure. In ¹H NMR, characteristic signals for the aromatic protons of the phenyl group and the protons on the pyrazole ring are observed.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2] The expected molecular ion peak for C₉H₈N₂ would be at m/z 144.[2]

Logical Workflow and Diagrams

Synthesis Workflow

The general workflow for the synthesis of 3-Phenyl-1H-pyrazole derivatives can be visualized as a logical progression from starting materials to the final, characterized product.

Caption: General workflow for the synthesis and characterization of 3-Phenyl-1H-pyrazole derivatives.

Involvement in Signaling Pathways

Derivatives of 3-Phenyl-1H-pyrazole have been investigated for their potential as inhibitors of key signaling pathways in cancer cells, such as the JAK/STAT and Aurora kinase pathways.[5][6] The inhibition of these pathways can lead to reduced cell proliferation and cell cycle arrest.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenyl-1H-pyrazole | 2458-26-6 [chemicalbook.com]

- 4. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Class of Insecticides: A Technical Guide to the Discovery and History of Phenylpyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless arms race between humans and insect pests has driven the continuous evolution of chemical pest control. A pivotal moment in this history was the emergence of the phenylpyrazole class of insecticides, a novel group of compounds that offered a distinct mode of action and potent efficacy against a broad spectrum of pests. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of phenylpyrazole compounds, with a particular focus on the flagship molecule, fipronil (B1672679). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and crop protection.

A Historical Timeline: From Discovery to Widespread Use

The development of phenylpyrazole insecticides was a direct response to the growing problem of insect resistance to existing insecticide classes.[1] The timeline below highlights the key milestones in the journey of these groundbreaking compounds.

| Year(s) | Milestone | Significance |

| 1985-1987 | Discovery of Fipronil by Rhône-Poulenc.[2][3] | A new chemical class with a novel mode of action was identified, showing promise for overcoming existing resistance mechanisms. |

| 1993 | Fipronil is first placed on the market.[2][4] | Commercial introduction of the first phenylpyrazole insecticide, offering a new tool for pest management. |

| 1987-1996 | Extensive evaluation of fipronil against over 250 insect pests on 60 different crops worldwide.[2] | Demonstrated the broad-spectrum efficacy and versatility of fipronil in various agricultural settings. |

| 1997 | Crop protection accounted for approximately 39% of total fipronil production.[2] | Fipronil became a significant player in the global insecticide market. |

| Post-1993 | Development of other phenylpyrazole insecticides such as ethiprole. | Expansion of the phenylpyrazole class with compounds exhibiting different properties and spectra of activity. |

| 2003 | BASF acquires patent rights for fipronil production and sales in many countries.[2] | Shift in the commercial landscape of phenylpyrazole insecticides. |

Physicochemical Properties of Key Phenylpyrazoles

The biological activity and environmental fate of phenylpyrazole compounds are intrinsically linked to their physicochemical properties. The table below summarizes key parameters for fipronil, the most prominent member of this class.

| Property | Fipronil |

| Molecular Formula | C₁₂H₄Cl₂F₆N₄OS |

| Molar Mass | 437.15 g/mol [5] |

| Appearance | White powder with a moldy odor[5] |

| Melting Point | 200-201 °C[6] |

| Vapor Pressure | 2.8 x 10⁻⁹ mmHg at 25 °C[5] |

| Water Solubility | 1.9 mg/L (pH 5), 2.4 mg/L (pH 9) at 20 °C[5] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.0[6] |

Synthesis of Phenylpyrazole Compounds: The Case of Fipronil

The synthesis of fipronil is a multi-step process that has been refined over the years. Below is a generalized protocol based on common synthetic routes described in the literature.

Experimental Protocol: Synthesis of Fipronil

Objective: To synthesize 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile (fipronil).

Materials:

-

5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyano-4-trifluoromethylthiopyrazole

-

Trichloroacetic acid

-

Boric acid

-

Hydrogen peroxide (50% aqueous solution)

-

Ethyl acetate (B1210297)

Procedure:

-

In a suitable reaction vessel, combine 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyano-4-trifluoromethylthiopyrazole (421 g), trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g).[7]

-

Cool the mixture to 15-20°C.[7]

-

Slowly add 50% aqueous hydrogen peroxide (68 g) to the cooled mixture while maintaining the temperature between 15-20°C.[7]

-

Stir the reaction mixture for 20 hours at this temperature.[7]

-

After the reaction is complete, work up the mixture to isolate the crude fipronil. This typically involves quenching the reaction and separating the organic phase.

-

Purify the crude product by recrystallization from a solvent system such as chlorobenzene and ethyl acetate to obtain fipronil with a purity greater than 97%.[7]

Mechanism of Action: Targeting the Insect Nervous System

Phenylpyrazole insecticides are potent neurotoxins that act on the central nervous system of insects.[3] Their primary target is the γ-aminobutyric acid (GABA)-gated chloride channel, a ligand-gated ion channel crucial for inhibitory neurotransmission.[1] Fipronil also acts on glutamate-gated chloride (GluCl) channels, which are unique to invertebrates.[8]

By binding to a non-competitive site on these channels, phenylpyrazoles block the influx of chloride ions into the neuron. This disruption of the normal inhibitory signal leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[8] The high selectivity of fipronil for insect GABA receptors over mammalian receptors contributes to its favorable safety profile for non-target organisms.[9]

Mechanism of action of phenylpyrazole insecticides on the GABA-gated chloride channel.

Bioactivity of Phenylpyrazole Compounds

The insecticidal potency of phenylpyrazole compounds varies depending on the specific chemical structure, target insect species, and life stage. The following tables summarize key toxicity data for fipronil and its metabolites.

Table 1: Acute Toxicity of Fipronil in Mammals

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | 97 mg/kg | [4][10] |

| Rat | Dermal | >2000 mg/kg | [4] |

| Mouse | Oral | 95 mg/kg | [10] |

| Rabbit | Dermal | 354 mg/kg | [10][11] |

Table 2: Toxicity of Fipronil and its Metabolites to Non-Target Aquatic Organisms

| Species | Compound | 96-hour LC₅₀ | Reference |

| Daphnia magna (Water Flea) | Fipronil | 0.19 mg/L | [12] |

| Rainbow Trout | Fipronil | 0.246 mg/L |

Table 3: Comparative IC₅₀ Values for GABA Receptor Inhibition

| Compound | Receptor Source | IC₅₀ (nM) | Reference |

| Fipronil | Housefly head membranes | 3-12 | [9] |

| Fipronil | Human, dog, mouse, chicken, quail, salmon (average) | 1103 | [9] |

| Fipronil Sulfone | Housefly head membranes | 3-12 | [9] |

| Fipronil Sulfone | Vertebrates (average) | 175 | [9] |

| Desulfinyl Fipronil | Housefly head membranes | 3-12 | [9] |

| Desulfinyl Fipronil | Vertebrates (average) | 129 | [9] |

Key Experimental Methodologies

The discovery and development of phenylpyrazole insecticides relied on a suite of sophisticated experimental techniques. Below are outlines of two critical methodologies.

Experimental Protocol: Radioligand Binding Assay for GABA Receptor

Objective: To determine the binding affinity of a test compound to the GABA receptor using a competitive displacement assay with a radiolabeled ligand (e.g., [³H]EBOB).

Materials:

-

Insect head membrane preparation (source of GABA receptors)

-

[³H]EBOB (4'-ethynyl-4-n-[2,3-³H₂]propylbicycloorthobenzoate)

-

Test phenylpyrazole compounds

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Prepare insect head membranes by homogenization and centrifugation.

-

In a reaction tube, combine the membrane preparation, a known concentration of [³H]EBOB, and varying concentrations of the test compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]EBOB (IC₅₀).

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To functionally characterize the effect of phenylpyrazole compounds on GABA-gated chloride channels expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding insect GABA receptor subunits

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Perfusion system

-

GABA solution

-

Test phenylpyrazole compound solutions

Procedure:

-

Inject Xenopus oocytes with cRNA encoding the desired insect GABA receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with a standard saline solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA to the oocyte to elicit an inward chloride current.

-

Co-apply the test phenylpyrazole compound with GABA and record the resulting current.

-

Analyze the data to determine the effect of the compound on the GABA-induced current (e.g., inhibition, potentiation).

Visualizing Experimental and Logical Workflows

The development of new insecticides is a systematic process. The following diagrams illustrate a typical workflow for screening novel phenylpyrazole candidates and the logical relationships in their structure-activity profiles.

Experimental workflow for the discovery and optimization of novel phenylpyrazole insecticides.

Logical relationships in the structure-activity of phenylpyrazole insecticides.

Conclusion

The discovery of phenylpyrazole compounds marked a significant advancement in insecticide chemistry, providing a powerful new tool for managing insect pests, particularly those resistant to older classes of insecticides. Their unique mode of action, targeting the insect GABA and glutamate-gated chloride channels, has been the subject of extensive research, leading to a deep understanding of their neurotoxic effects. This technical guide has provided a comprehensive overview of the history, synthesis, mechanism of action, and bioactivity of these important compounds. As the challenge of insecticide resistance continues to evolve, the lessons learned from the discovery and development of phenylpyrazoles will undoubtedly inform the design of the next generation of pest control agents.

References

- 1. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fipronil - Wikipedia [en.wikipedia.org]

- 3. Worldwide Development of Fipronil Insecticide [cotton.org]

- 4. piat.org.nz [piat.org.nz]

- 5. Fipronil Technical Fact Sheet [npic.orst.edu]

- 6. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 11. npic.orst.edu [npic.orst.edu]

- 12. Short-term effects of pesticide fipronil on behavioral and physiological endpoints of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Phenylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Phenylpyrazole (C₉H₈N₂), a heterocyclic aromatic organic compound of interest in medicinal chemistry and materials science. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Phenylpyrazole, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.82 | d | H-5 (pyrazole ring) |

| 7.75 | m | H-2', H-6' (phenyl) |

| 7.42 | t | H-3', H-5' (phenyl) |

| 7.33 | t | H-4' (phenyl) |

| 6.70 | d | H-4 (pyrazole ring) |

| 13.1 (broad) | s | N-H (pyrazole ring) |

| Solvent: DMSO-d₆ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C-3 (pyrazole ring) |

| 133.2 | C-5 (pyrazole ring) |

| 130.5 | C-1' (phenyl) |

| 128.9 | C-3', C-5' (phenyl) |

| 127.8 | C-4' (phenyl) |

| 125.4 | C-2', C-6' (phenyl) |

| 102.3 | C-4 (pyrazole ring) |

| Solvent: DMSO-d₆ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 3000 | Medium | N-H stretch (pyrazole ring) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1605 | Medium | C=C stretch (aromatic) |

| 1570 | Medium | C=N stretch (pyrazole ring) |

| 1480 | Strong | C-C stretch (in-ring) |

| 760, 690 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 144 | 99.99 | [M]⁺ (Molecular Ion) |

| 145 | 10.90 | [M+1]⁺ |

| 117 | 13.40 | [M - HCN]⁺ |

| 90 | 10.90 | [C₇H₆]⁺ |

| 77 | 17.30 | [C₆H₅]⁺ |

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid sample like 3-Phenylpyrazole is outlined below.

Caption: Workflow for Spectroscopic Analysis of 3-Phenylpyrazole.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of 3-Phenylpyrazole for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[2]

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[1]

-

If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[3]

-

Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[1]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (set to 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Pick and list the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy (FTIR-ATR Method)

-

Sample Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 3-Phenylpyrazole sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is commonly recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption peaks.

-

Correlate the observed absorption bands with specific functional group vibrations using standard correlation tables.

-

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Introduction :

-

Dissolve a small amount of 3-Phenylpyrazole in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by coupling the spectrometer with a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized by heating under a high vacuum.[4]

-

-

Ionization :

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in the ion source.

-

This bombardment dislodges a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

-

The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[4]

-

-

Mass Analysis and Detection :

-

The positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge ratio (m/z).[4]

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak with a relative intensity of 100%.

-

References

An In-depth Technical Guide to the Physical Properties of 3-Phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3-Phenyl-1H-pyrazole, a significant heterocyclic compound utilized in various research and development applications, including pharmaceutical drug synthesis. This document outlines its melting point and solubility characteristics, supported by standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of 3-Phenyl-1H-pyrazole are fundamental to its application in chemical synthesis and drug design. The following data summarizes its key physical properties.

Data Presentation

| Property | Value | Source(s) |

| Melting Point | 78-82 °C | [1][2][3] |

| Solubility in Water | Sparingly soluble |

Experimental Protocols

The following sections detail the standardized methodologies for the determination of the melting point and solubility of organic compounds like 3-Phenyl-1H-pyrazole.

1. Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range. The capillary method is a widely accepted technique for this measurement.

Detailed Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry 3-Phenyl-1H-pyrazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting point range (e.g., 78-79°C) is indicative of a high-purity sample, whereas a broader range (e.g., 78-82°C) may suggest the presence of impurities.

2. Solubility Determination

Solubility is a crucial parameter for drug development, influencing formulation, dosage, and bioavailability. The "shake-flask" method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Detailed Methodology:

-

Equilibrium Mixture Preparation: An excess amount of 3-Phenyl-1H-pyrazole is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or a magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is then separated from the excess solid. This is commonly achieved by centrifugation followed by filtration through a non-reactive syringe filter (e.g., PTFE).

-

Quantification: The concentration of 3-Phenyl-1H-pyrazole in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100mL) or as molarity (mol/L) at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of 3-Phenyl-1H-pyrazole.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Experimental Study of Tautomerism in 3(5)-Phenylpyrazoles

This technical guide provides a comprehensive overview of the experimental methodologies and quantitative analysis used to study the annular tautomerism in 3(5)-phenylpyrazoles. Understanding the tautomeric preference of these scaffolds is critical in drug development, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Introduction to Tautomerism in 3(5)-Phenylpyrazoles

Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry.[1] Those with substituents at the 3 and 5 positions, such as 3(5)-phenylpyrazole, exhibit annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring, resulting in two distinct tautomeric forms: the 3-phenyl-1H-pyrazole and the 5-phenyl-1H-pyrazole.[2] The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, solvent effects, temperature, and the physical state (solution vs. solid).[3][4] Experimental determination of the dominant tautomer and the equilibrium constant (KT) is crucial for structure-activity relationship (SAR) studies.

Figure 1: Annular tautomeric equilibrium in 3(5)-phenylpyrazole.

Key Experimental Protocols

The elucidation of tautomeric equilibria in phenylpyrazoles relies on a combination of spectroscopic and crystallographic techniques.

NMR is the most powerful tool for studying tautomerism in solution.[5] By slowing the rate of proton exchange between the nitrogen atoms, it is possible to observe distinct signals for each tautomer.[3]

Detailed Protocol for Tautomeric Ratio Determination:

-

Sample Preparation: Dissolve the 3(5)-phenylpyrazole derivative in a suitable deuterated solvent (e.g., THF-d8, DMSO-d6, CDCl3).[2][6] The choice of solvent is critical as it can influence the equilibrium.

-

Low-Temperature Measurement: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at low temperatures (e.g., -20 °C or lower).[3] This is essential to slow the N-H proton exchange rate to a point where the NMR timescale can resolve separate signals for the C3/C5 and N1/N2 positions of the two tautomers.[3]

-

Signal Assignment: Identify and assign the distinct signals corresponding to each tautomer. For example, in ¹³C NMR, the chemical shifts of C3 and C5 carbons will differ significantly between the 3-phenyl and 5-phenyl forms.[6] 2D NMR techniques like HMBC and HSQC can aid in unambiguous assignment.

-

Integration and Quantification: Calculate the tautomeric equilibrium constant (KT = [3-phenyl tautomer] / [5-phenyl tautomer]) by integrating the well-resolved signals corresponding to each tautomer.[3] For instance, the ratio of the integrals of the C3 or C5 signals for each form directly provides the molar ratio of the tautomers.

Figure 2: Workflow for determining tautomeric ratios via low-temperature NMR.

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[7] This is crucial as intermolecular forces, such as hydrogen bonding in the crystal lattice, can lock the molecule into a single, preferred tautomeric state.[2]

Detailed Protocol for Solid-State Structure Determination:

-

Crystal Growth: Grow single crystals of the 3(5)-phenylpyrazole derivative suitable for X-ray diffraction. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF).[3][8]

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The positions of all atoms, including the hydrogen on the pyrazole nitrogen, are determined. This unambiguously identifies which tautomer (3-phenyl or 5-phenyl) is present in the crystal.[7] For instance, the structure of 4-bromo-3(5)-phenylpyrazole was determined and found to exist as the 3-phenyl tautomer in the solid state.[3]

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the two tautomers have distinct absorption spectra. Changes in the absorption bands upon varying solvent polarity or pH can provide insights into the shifting equilibrium.[9] While less commonly used for direct quantification in pyrazoles compared to NMR, it can be a valuable complementary technique.[10]

Protocol Outline:

-

Spectrum Acquisition: Record the UV-Vis spectra of the phenylpyrazole in a series of solvents with varying polarities.

-

Data Analysis: Analyze the shifts in the absorption maxima (λ_max) and changes in molar absorptivity. The presence of an isosbestic point can be a strong indicator of a two-component equilibrium (the two tautomers).

Quantitative Data on Tautomeric Equilibrium

Experimental studies have shown that 3(5)-phenylpyrazoles generally exist as a mixture of tautomers in solution, with a preference for the 3-phenyl form.[3][11] The solid state, however, often consists of a single tautomer.[7]

| Compound | Solvent | Temp. (°C) | Method | Tautomer Ratio (3-phenyl : 5-phenyl) | KT ([3a]/[3b]) | Reference |

| 3(5)-Phenylpyrazole | THF-d8 | -75 | ¹³C NMR | 82 : 18 | 4.56 | [3] |

| 3(5)-Phenylpyrazole | Acetone-d6 | -75 | ¹³C NMR | 84 : 16 | 5.25 | [3] |

| 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole | DMSO-d6 | 27 | NMR | 86 : 14 | 6.14 | [7] |

| 4-Bromo-3(5)-phenylpyrazole | Solid State | - | X-ray | 100 : 0 | - | [3] |

| 3-(4-fluorophenyl)-1H-pyrazole | Solid State | - | X-ray | Co-crystal of both tautomers | - | [8] |

Factors Influencing the Tautomeric Equilibrium

The preference for one tautomer over another is a delicate balance of electronic and environmental effects.

-

Substituent Effects: The electronic nature of substituents on the pyrazole or phenyl ring can shift the equilibrium. Electron-donating groups (e.g., CH₃, NH₂) tend to favor the C3-tautomer, while electron-withdrawing groups (e.g., COOH, CHO) can stabilize the C5-tautomer.[6]

-

Solvent Effects: The solvent plays a crucial role. In liquids like THF, pyrazoles form monomers that are hydrogen-bonded to the solvent.[3][4] In inert solvents, they tend to self-associate into dimers or trimers.[3] Polar solvents can stabilize the more polar tautomer, affecting the equilibrium constant.[12]

-

Physical State: In the solid state, intermolecular hydrogen bonds and crystal packing forces often favor a single tautomer.[2][7] For 3(5)-phenylpyrazoles, this is typically the 3-phenyl tautomer.[3] However, exceptions exist, such as the co-crystal of 3-(4-fluorophenyl)-1H-pyrazole, which contains both tautomers.[8]

// Main node Equilibrium [label="Tautomeric Equilibrium\n(3-phenyl vs. 5-phenyl)", shape=ellipse, fillcolor="#FBBC05"];

// Factors substituents [label="Substituent Effects\n(Electronic Nature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Solvent Effects\n(Polarity, H-Bonding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; state [label="Physical State\n(Solution vs. Solid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-factors edg [label="Electron-Donating Groups\n(Favors 3-phenyl)", shape=note, fillcolor="#FFFFFF"]; ewg [label="Electron-Withdrawing Groups\n(Favors 5-phenyl)", shape=note, fillcolor="#FFFFFF"]; polar [label="Polar Solvents", shape=note, fillcolor="#FFFFFF"]; inert [label="Inert Solvents (Self-association)", shape=note, fillcolor="#FFFFFF"]; solution [label="Solution (Mixture)", shape=note, fillcolor="#FFFFFF"]; solid [label="Solid (Often single tautomer)", shape=note, fillcolor="#FFFFFF"];

// Connections substituents -> Equilibrium; solvent -> Equilibrium; state -> Equilibrium;

substituents -> edg [style=dashed]; substituents -> ewg [style=dashed]; solvent -> polar [style=dashed]; solvent -> inert [style=dashed]; state -> solution [style=dashed]; state -> solid [style=dashed]; }

Figure 3: Key factors influencing the tautomeric equilibrium of 3(5)-phenylpyrazoles.

Conclusion

The study of tautomerism in 3(5)-phenylpyrazoles is a multifaceted endeavor requiring a synergistic application of experimental techniques. Low-temperature NMR spectroscopy is indispensable for quantifying tautomeric ratios in solution, while X-ray crystallography provides definitive structural information in the solid state. The collective data indicate a general preference for the 3-phenyl tautomer, though this equilibrium is tunable by substituents and solvent choice. For professionals in drug design and development, a thorough understanding and experimental characterization of the tautomeric behavior of pyrazole-based compounds are paramount for developing safe and efficacious medicines.

References

- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

Synthesis of Novel 3-Phenyl-1H-Pyrazole Derivatives: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of contemporary methods for the synthesis of novel 3-phenyl-1H-pyrazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide details key experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways to facilitate understanding and replication.

Introduction to 3-Phenyl-1H-Pyrazoles

The pyrazole (B372694) ring is a five-membered heterocycle containing two adjacent nitrogen atoms and three carbon atoms.[1] The 3-phenyl-1H-pyrazole scaffold, in particular, serves as a crucial intermediate in the synthesis of numerous biologically active compounds.[4] Derivatives of this core structure have been extensively investigated as kinase inhibitors, antioxidants, and antitumor agents, making the development of efficient and versatile synthetic routes a key focus of chemical research.[1][5][6][7][8][9][10][11][12][13]

Key Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of 3-phenyl-1H-pyrazole derivatives. This guide will focus on two prominent and versatile methods: the classical Knorr pyrazole synthesis and a multi-step synthesis commencing from chalcones.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a fundamental and widely used method for constructing the pyrazole ring.[14][15] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[14][15][16] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[14]

A common variation of this synthesis for producing 3-phenyl-1H-pyrazole derivatives starts with a substituted acetophenone (B1666503), which is first converted to a β-ketoester. This intermediate then reacts with a hydrazine to yield the final pyrazole product.

The synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives serves as a representative example of the Knorr synthesis workflow.[17][18] The process begins with the formation of a β-ketoester from a substituted methyl ketone.

Step 1: Synthesis of the β-ketoester intermediate

-

To a solution of sodium methoxide (B1231860) in a suitable solvent, add a substituted methyl ketone (1.0 eq).

-

Stir the mixture at room temperature, then add dimethyl oxalate (B1200264) (1.2 eq).

-

Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue to obtain the β-ketoester.[17][18]

Step 2: Cyclization to form the pyrazole core

-

Dissolve the β-ketoester (1.0 eq) and a hydrazine derivative (e.g., hydrazinyl pyrimidine) (1.0-1.2 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 3-phenyl-1H-pyrazole derivative.[17][18]

Synthesis via Chalcone (B49325) Intermediates

Another prevalent method for synthesizing 3-phenyl-1H-pyrazole derivatives involves the use of chalcone intermediates. Chalcones are α,β-unsaturated ketones that can be readily prepared through the Claisen-Schmidt condensation of an aldehyde with a ketone. The resulting chalcone can then be cyclized with a hydrazine derivative to form a pyrazoline, which is subsequently oxidized to the corresponding pyrazole.

This protocol outlines the synthesis of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole derivatives, which showcases the utility of chalcone intermediates.[1]

Step 1: Synthesis of Chalcone

-

Dissolve a substituted acetophenone (e.g., 3-acetylpyridine) (1.0 eq) and an appropriate aldehyde (1.0 eq) in methanol (B129727).

-

Add a solution of sodium hydroxide (B78521) in methanol dropwise to the mixture while stirring at room temperature.

-

Continue stirring for several hours until a precipitate forms.

-

Filter the solid, wash it with water and cold ethanol, and dry it to obtain the chalcone derivative.[19]

Step 2: Synthesis of Pyrazoline

-

Reflux a mixture of the chalcone (1.0 eq) and phenylhydrazine (B124118) (1.0 eq) in ethanol containing a catalytic amount of piperidine (B6355638) for 6-8 hours.[1]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and recrystallize it from a suitable solvent to obtain the pure pyrazoline derivative.[1]

Step 3: Oxidation to Pyrazole

While the above protocol yields a pyrazoline, oxidation is required to form the aromatic pyrazole ring. This can be achieved using various oxidizing agents, such as bromine in a suitable solvent or simply by heating the pyrazoline in DMSO under an oxygen atmosphere.[20]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]

- 5. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. srrjournals.com [srrjournals.com]

- 11. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrevlett.com [chemrevlett.com]

- 20. Pyrazole synthesis [organic-chemistry.org]

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrazole-based compounds in drug discovery.

For Immediate Release

[City, State] – The versatile heterocyclic scaffold of pyrazole (B372694) has long been a focal point in medicinal chemistry, leading to the development of a wide array of therapeutic agents. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the multifaceted biological activities of pyrazole derivatives. From their well-established roles as anti-inflammatory and anticancer agents to their emerging potential in antimicrobial and neurological applications, this document consolidates key findings, experimental methodologies, and critical data to facilitate further innovation in the field.

A Privileged Scaffold in Drug Discovery

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in drug design.[1][2][3] Its unique structural features allow for versatile functionalization, enabling the modulation of physicochemical properties to achieve desired pharmacokinetic and pharmacodynamic profiles.[4][5] This adaptability has led to the successful development of several clinically approved drugs, including the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, underscoring the therapeutic significance of the pyrazole core.[5][6][7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[8][9][10][11]

Kinase Inhibition

A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[2][12][13][14] Pyrazoles have been effectively designed to target a range of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of these receptors by pyrazole derivatives has shown promise in suppressing tumor growth and angiogenesis.[5][8]

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, pyrazole compounds can arrest the cell cycle, leading to reduced cancer cell proliferation.[8]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[15][16][17][18] Pyrazole derivatives have been developed to inhibit key components of this pathway, such as PI3K and Akt, inducing apoptosis in cancer cells.[8][12]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[19][20][21][22][23] Inhibition of kinases within this cascade, such as BRAF, is a validated strategy in cancer therapy that has been explored with pyrazole-based inhibitors.[8][12]

Non-Kinase Targets

Beyond kinase inhibition, pyrazole derivatives exhibit anticancer activity through other mechanisms, such as DNA binding and disruption of microtubule dynamics.[8][10]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Reference | Target | Cell Line | IC50 (µM) | Reference |

| Compound 59 | DNA | HepG2 | 2 | [8] |

| Compounds 33 & 34 | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [8] |

| Compound 43 | PI3 Kinase | MCF7 | 0.25 | [8] |

| Compounds 53 & 54 | EGFR, VEGFR-2 | HepG2 | 15.98, 13.85 | [8] |

| Compound 6 | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | HePG-2, MCF-7, PC-3, A-549, HCT-116 | Potent Inhibition at 100 µM | [12] |

| N-formyl pyrazoline derivatives | Not specified | A549, HT1080 | Not specified | [11] |

| Pyrazole benzamide (B126) derivatives | Not specified | HCT-116, MCF-7 | 7.74-82.49, 4.98-92.62 (µg/mL) | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example.[6][7] Their mechanisms of action primarily involve the inhibition of key enzymes in the inflammatory pathway.

-

Cyclooxygenase (COX) Inhibition: Many pyrazole-based anti-inflammatory drugs selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins (B1171923) at sites of inflammation, while sparing the constitutively expressed COX-1, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[6][24]

-

Cytokine Modulation: Pyrazole derivatives can also modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Reference | Assay | Model | Activity | Reference |

| 3,5-diarylpyrazoles | COX-2 Inhibition | In vitro | IC50 = 0.01 µM | [6] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | In vitro/In vivo | IC50 = 0.03 µM/0.12 µM; 75% edema reduction | [6] |

| N1-substituted pyrazoles | Carrageenan-induced paw edema | In vivo | Up to 90.40% inhibition | [25] |

| Pyrazole-pyrazoline derivatives | Xylene-induced ear edema | In vivo | Up to 48.71% inhibition | [26] |

| 1,3,4-trisubstituted pyrazoles | Carrageenan-induced paw edema | In vivo | ≥84.2% inhibition | [27] |

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated promising activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[7][28][29][30][31] Their mechanisms of action are varied and can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Reference | Organism | Activity (MIC) | Reference |

| Compound 3 | Escherichia coli | 0.25 µg/mL | [7] |

| Compound 4 | Streptococcus epidermidis | 0.25 µg/mL | [7] |

| Compound 2 | Aspergillus niger | 1 µg/mL | [7] |

| Thiazolo-pyrazole derivatives | MRSA | 4 µg/mL | [29] |

| Pyrazole-thiazole hybrids | MRSA | 1.9-3.9 µg/mL | [29] |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | <1 µg/mL (MBC) | [29] |

| Hydrazone 21a | S. aureus, B. subtilus, K. pneumoniae, E. coli | 62.5-125 µg/mL | [31] |

| Hydrazone 21a | A. niger, C. albicans | 2.9-7.8 µg/mL | [31] |

Antiviral, Anticonvulsant, and Other Activities

The therapeutic potential of pyrazoles extends beyond the aforementioned areas.

-

Antiviral Activity: Pyrazole derivatives have been investigated for their activity against various viruses, including coronaviruses (SARS-CoV-2, MERS-CoV), Newcastle disease virus, and vaccinia virus.[32][33][34][35]

-

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant properties of pyrazole derivatives, suggesting their potential in the treatment of epilepsy.[3][36][37][38][39] Some compounds have shown efficacy in animal models of seizures with reduced side effects compared to existing antiepileptic drugs.[36]

-

Antidepressant Activity: Certain pyrazole derivatives have also exhibited antidepressant-like effects in preclinical studies.[37][38]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are standardized protocols for key in vitro and in vivo assays used to evaluate the biological activities of pyrazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[40][41][42][43]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[41]

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the pyrazole derivatives and a vehicle control.

-

MTT Addition: Following the desired incubation period (e.g., 24-72 hours), add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[40][41]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[41]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[42]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[41] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method is widely used to screen for the antimicrobial activity of chemical compounds.[28]

-

Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the pyrazole derivative solution (at a known concentration) into each well. A standard antibiotic is used as a positive control, and the solvent as a negative control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[27]

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory environment for a specified period.

-

Compound Administration: Administer the pyrazole derivative or a control vehicle (e.g., saline) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.[27]

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.

Figure 1: The PI3K/Akt signaling pathway, a key target for anticancer pyrazole derivatives.

Figure 2: The MAPK/ERK signaling pathway, another crucial target in cancer therapy.

Figure 3: A generalized experimental workflow for the discovery of anticancer pyrazole derivatives.

Future Directions

The field of pyrazole chemistry continues to evolve, with ongoing efforts to synthesize novel derivatives with enhanced potency, selectivity, and improved safety profiles. Future research will likely focus on multi-target pyrazole derivatives, the use of computational modeling for rational drug design, and the exploration of novel biological targets. The development of pyrazole-based compounds for neurodegenerative diseases and as antiviral agents also represents exciting and expanding areas of investigation. This guide provides a solid foundation for researchers to build upon as they continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. srrjournals.com [srrjournals.com]

- 12. mdpi.com [mdpi.com]

- 13. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. cusabio.com [cusabio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 20. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK signaling pathway | Abcam [abcam.com]

- 22. assaygenie.com [assaygenie.com]

- 23. cusabio.com [cusabio.com]

- 24. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 29. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 30. eurekaselect.com [eurekaselect.com]

- 31. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 33. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. [PDF] Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation | Semantic Scholar [semanticscholar.org]

- 35. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. mc.minia.edu.eg [mc.minia.edu.eg]

- 39. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchhub.com [researchhub.com]

- 41. merckmillipore.com [merckmillipore.com]

- 42. broadpharm.com [broadpharm.com]

- 43. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Phenylpyrazole Derivatives: A Technical Guide for Medicinal Chemists

Introduction

The 3-phenylpyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability to readily modify its core structure have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the medicinal chemistry of 3-phenylpyrazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and applications in targeting various disease-related proteins. This document is intended for researchers, scientists, and drug development professionals.

Synthesis of the 3-Phenylpyrazole Core

The fundamental 3-phenylpyrazole structure is typically synthesized through the condensation of a phenyl-substituted 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. A common and efficient method involves the reaction of acetophenone (B1666503) with a formylating agent to generate a 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine.[1]

General Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole

This protocol describes a two-step synthesis starting from acetophenone.[1]

Step 1: Knoevenagel Condensation to form 1,3-Dicarbonyl Intermediate

-

To a solution of acetophenone (1.0 eq) in a suitable solvent such as toluene, add a formylating agent like ethyl formate (B1220265) (1.5 eq) and a strong base, for example, sodium methoxide (B1231860) (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.

Step 2: Cyclization with Hydrazine

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add hydrazine hydrate (B1144303) (1.2 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under vacuum.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-phenyl-1H-pyrazole.

Biological Activities and Structure-Activity Relationships

3-Phenylpyrazole derivatives have been extensively explored as inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer, inflammation, and infectious diseases.

Kinase Inhibition

Protein kinases are a major class of drug targets, and numerous 3-phenylpyrazole derivatives have been developed as potent kinase inhibitors.

The Janus kinases (JAKs) and Aurora kinases are crucial regulators of cell signaling pathways involved in cell proliferation and survival. Their dysregulation is a hallmark of many cancers.[2][3]

A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives has been identified as multi-targeted inhibitors of JAK2, JAK3, Aurora A, and Aurora B kinases.[2][3]

Quantitative Data: Inhibition of JAK and Aurora Kinases

| Compound | Target Kinase | IC50 (µM)[2][3] |

| 10e | JAK2 | 0.166 |

| JAK3 | 0.057 | |

| Aurora A | 0.939 | |

| Aurora B | 0.583 |

Structure-Activity Relationship (SAR) Summary:

-

The presence of the 3-(4-phenyl-1H-imidazol-2-yl) moiety is crucial for the inhibitory activity.

-

Substitutions on the phenyl ring of the imidazole (B134444) can modulate the potency and selectivity against different kinases.

-

Compound 10e demonstrated the most balanced inhibitory profile against all four kinases.[2]

Signaling Pathway: JAK-STAT Signaling

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its inhibition by 3-phenylpyrazole derivatives can block downstream cellular processes like proliferation and inflammation.

Caption: Inhibition of the JAK-STAT signaling pathway.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[4] 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives have been developed as potent BCR-ABL inhibitors.[4]

Quantitative Data: BCR-ABL Kinase Inhibition

| Compound | IC50 (nM) for wild-type BCR-ABL[4] |

| 7a | 14.2 |

| Imatinib | 330.0 |

Structure-Activity Relationship (SAR) Summary:

-

The 4-(pyridin-3-yl)-1H-pyrazole core is a key structural feature for potent BCR-ABL inhibition.

-

The benzamide (B126) moiety at the 3-position of the phenyl ring is essential for activity.

-

Compound 7a exhibited significantly higher potency than the standard drug, Imatinib.[4]